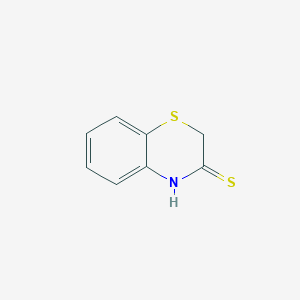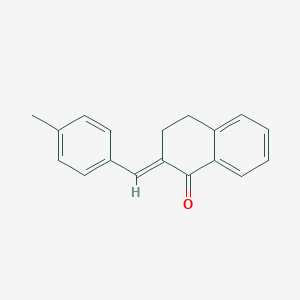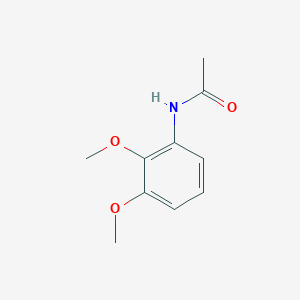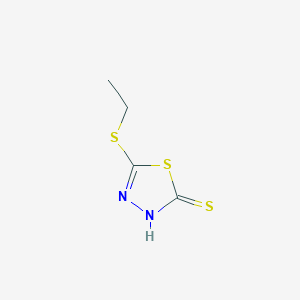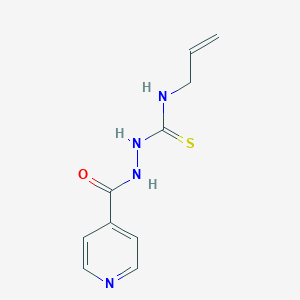![molecular formula C14H9N5S B184687 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- CAS No. 133847-07-1](/img/structure/B184687.png)
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- is a heterocyclic compound that has gained significant attention in the scientific world due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antiviral activities. It has also been reported to have potential as a neuroprotective agent and a modulator of GABA-A receptors. In addition, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- is not fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes, receptors, and DNA. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release in the brain.
Biochemische Und Physiologische Effekte
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of GABA-A receptors. In addition, this compound has been reported to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- is its potential as a multi-target drug candidate. This compound can interact with various biological targets, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-. One of the directions is the development of new derivatives with improved solubility and bioavailability. Another direction is the study of the compound's potential as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to understand the mechanism of action of this compound and its potential as a neuroprotective agent. Finally, the compound's potential as a modulator of GABA-A receptors and its potential as a multi-target drug candidate should be further explored.
Conclusion
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- is a heterocyclic compound that has potential applications in various fields. Its synthesis method has been reported, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its study. The potential of this compound as a multi-target drug candidate makes it a promising candidate for the development of new drugs.
Synthesemethoden
The synthesis of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- has been reported using different methods. One of the most common methods reported in the literature involves the reaction of 6-phenyl-3-(4-pyridinyl)-1,2,4-triazole-5-thiol with thionyl chloride and sodium azide in DMF. The reaction mixture is then heated to reflux, and the resulting product is purified using column chromatography.
Eigenschaften
CAS-Nummer |
133847-07-1 |
|---|---|
Produktname |
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)- |
Molekularformel |
C14H9N5S |
Molekulargewicht |
279.32 g/mol |
IUPAC-Name |
6-phenyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9N5S/c1-2-4-11(5-3-1)13-18-19-12(16-17-14(19)20-13)10-6-8-15-9-7-10/h1-9H |
InChI-Schlüssel |
OWZGPSNRSCNSRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)
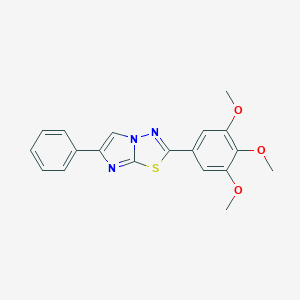
![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)

